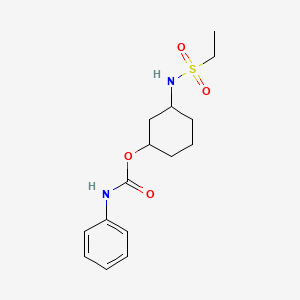
3-(Ethylsulfonamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(Ethylsulfonamido)cyclohexyl phenylcarbamate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar sulfonamide and carbamate derivatives. For instance, the use of phenylsulfonyl groups and carbamate esters in various chemical contexts is explored, which may provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the reaction of ketones with Grignard reagents or aryllithium, followed by treatment with potassium hydride and reduction with LiBH4 in the presence of ZnCl2. Subsequent treatment with p-TsOH or aluminum triisopropoxide yields α-methylene-γ-butyrolactones . While this method does not directly apply to the synthesis of "3-(Ethylsulfonamido)cyclohexyl phenylcarbamate," it does highlight the potential use of Grignard reagents and hydride reductions in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(Ethylsulfonamido)cyclohexyl phenylcarbamate" can be characterized by various spectroscopic techniques, including NMR and IR, as well as by single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide and carbamate groups is well-documented. For example, phenylcarbamate derivatives have been used for the GC-MS characterization of hydroxyalkanoic acids, demonstrating the stability of these groups under conditions typically used for esterification . Additionally, the transformation of phenylsulfonyl groups through Ulmann coupling reactions has been shown to affect the electronic and photophysical properties of carbazole-based materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide and carbamate derivatives can be influenced by their molecular structure. For instance, the introduction of phenylsulfonyl groups to carbazole compounds has been shown to affect their electronic, photophysical, and electrochemical properties, as well as their fluorescence characteristics . The stability of carbamate esters under various conditions is also a key property that facilitates their analysis and identification by techniques such as GC-MS .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Sulfonamide derivatives have been explored extensively for their medicinal properties. For instance, aromatic and heterocyclic bis-sulfonamides have been synthesized and shown to inhibit carbonic anhydrase isozymes, which are implicated in various diseases including glaucoma, epilepsy, and cancer. A study by Akocak et al. (2016) identified bis-sulfonamides with nanomolar potency against membrane-bound carbonic anhydrase isoforms, including those overexpressed in tumors, demonstrating their potential in cancer treatment (Akocak et al., 2016).
Organic Synthesis and Chemical Biology
Sulfonamides serve as key intermediates in organic synthesis, enabling the construction of complex molecules. Radical (phenylsulfonyl)difluoromethylation, for example, allows for the modification of terminal alkenes, as demonstrated by Li et al. (2007), which could be relevant for synthesizing derivatives of 3-(Ethylsulfonamido)cyclohexyl phenylcarbamate (Li et al., 2007). Additionally, the asymmetric cyclopropanation of chiral vinyl sulfones, as investigated by Midura and Mikołajczyk (2002), highlights the potential for creating enantiomerically pure compounds, which is crucial for drug development and synthesis of biologically active molecules (Midura & Mikołajczyk, 2002).
Material Science and Sensor Development
Sulfonamide-based compounds also find applications in material science, particularly in sensor development. Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type ligands, demonstrating their utility as fluorescence sensors for detecting metal ions in water and living cells, which could extend to environmental monitoring and biological research applications (Zhou et al., 2012).
properties
IUPAC Name |
[3-(ethylsulfonylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-22(19,20)17-13-9-6-10-14(11-13)21-15(18)16-12-7-4-3-5-8-12/h3-5,7-8,13-14,17H,2,6,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCFQGHAIDPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfonamido)cyclohexyl phenylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

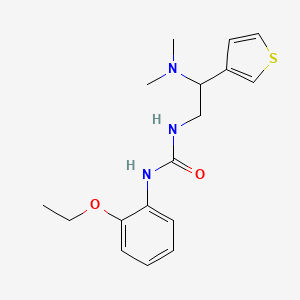
![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)
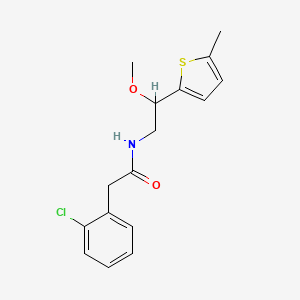
![(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3018274.png)

![7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018278.png)
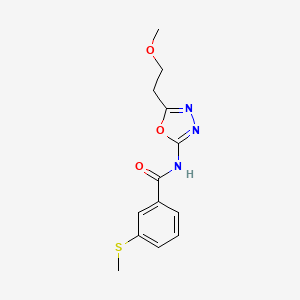
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)
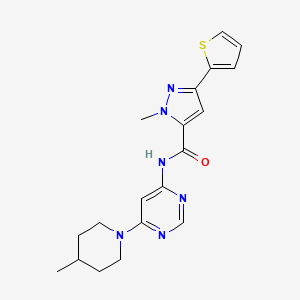

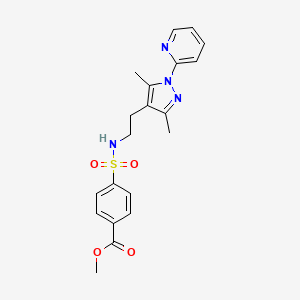
![ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018286.png)
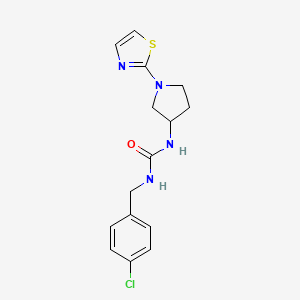
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)